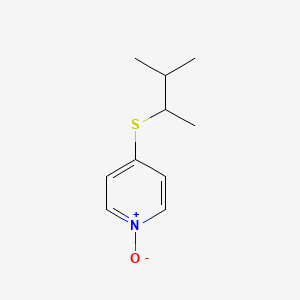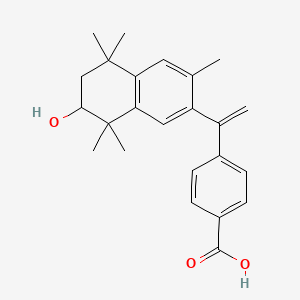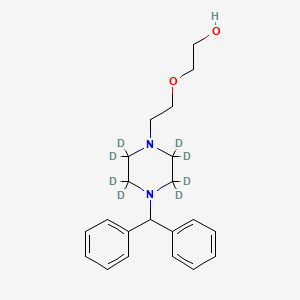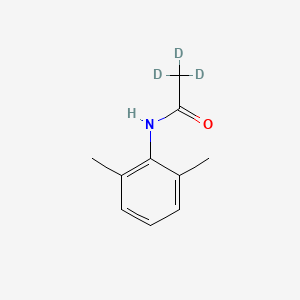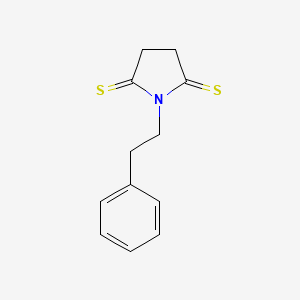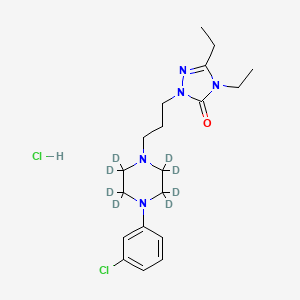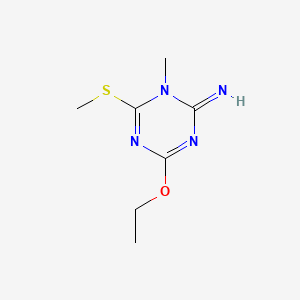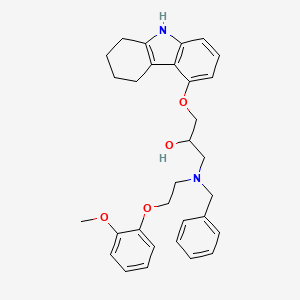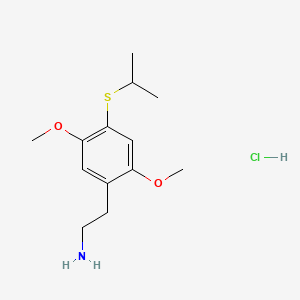
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is a labeled analogue of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, which is a major metabolite of Lysergamide. This compound is often used as an internal standard in various analytical applications . It has a molecular formula of C20H22D3N3O3 and a molecular weight of 358.45 .
Méthodes De Préparation
The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves several stepsThe final step involves the incorporation of the deuterium atoms to obtain the labeled compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol and DMSO, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of lysergamide derivatives.
Biology: In metabolic studies to trace the pathways and transformations of lysergamide compounds.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysergamide-based drugs.
Industry: In the development of new pharmaceuticals and the optimization of synthetic processes
Mécanisme D'action
The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is primarily used to trace the metabolic fate of lysergamide compounds. It binds to the same receptors and undergoes similar metabolic transformations as its non-labeled counterpart, allowing researchers to study its pharmacokinetics and pharmacodynamics in detail.
Comparaison Avec Des Composés Similaires
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide: The non-labeled version of the compound.
Lysergamide: The parent compound from which the derivatives are synthesized.
2-Oxo-3-hydroxylysergic Acid Methyl Propyl Amide: Another derivative with similar structural features
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements in research applications.
Propriétés
Numéro CAS |
1322625-15-9 |
|---|---|
Formule moléculaire |
C20H25N3O3 |
Poids moléculaire |
358.456 |
Nom IUPAC |
(6aR,9R)-5a-hydroxy-N-methyl-5-oxo-N-propyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1/i3D3 |
Clé InChI |
PSQLKUJBRLOLIQ-VRYGKQTCSA-N |
SMILES |
CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Synonymes |
(8β)-9,10-Didehydro-2,3-dihydro-3-hydroxy-N,6-dimethyl-2-oxo-N-propylergoline-8-carboxamide-d3; 2-Oxo-3-hydroxy LAMPA-d3; 2-Oxo-3-hydroxylysergic Acid-d3 Methyl Propyl Amide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


